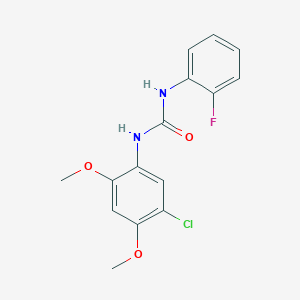
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation.
Wirkmechanismus
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. By blocking the activity of the AMPA receptor, this compound can modulate neuronal excitability and neurotransmitter release, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models, including modulation of glutamate release, inhibition of neuronal excitability, and improvement of synaptic plasticity. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide for lab experiments is its potency and selectivity as an AMPA receptor antagonist. This allows for precise modulation of neuronal activity and neurotransmitter release, which is important for studying the underlying mechanisms of neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide, including further studies on its therapeutic potential in neurological and psychiatric disorders, as well as its potential use as a research tool for studying synaptic plasticity and memory formation. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity. Finally, there is a need for the development of new and improved AMPA receptor antagonists, which may have even greater therapeutic potential than this compound.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-methylphenyl)-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, stroke, depression, and anxiety. It has been shown to have potent anticonvulsant effects in animal models of epilepsy, and has also been shown to improve cognitive function in animal models of stroke. In addition, this compound has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
Eigenschaften
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-8-10-16(11-9-14)20-13-18(17-6-4-5-7-19(17)23-20)22(27)24-21-12-15(2)26(3)25-21/h4-13H,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANIJCEENCBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {2-[(3-fluorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4543433.png)
![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4543444.png)
![2-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4543457.png)
![2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4543463.png)
![4-(4-morpholinylcarbonyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4543469.png)
![2,3-dichloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4543474.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-chlorophenyl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4543479.png)

![N-[2-(2-furyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4543491.png)
![dimethyl 5-{[({4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}isophthalate](/img/structure/B4543494.png)
![3-amino-N-(4-bromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543502.png)
![2-({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4543510.png)

![4-{2-(benzoylamino)-3-[(4-methylphenyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B4543539.png)